N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide

Physicochemical profiling Solubility Lipophilicity

N-(2,4-Dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide is a pyrimidine derivative built on a 6-methyluracil scaffold, featuring a methanesulfonamide group at the C-5 position. With a molecular weight of 219.22 g/mol and the formula C6H9N3O4S, it serves as a low-molecular-weight, polar fragment for medicinal chemistry and as a synthetic intermediate for constructing more complex 5-substituted pyrimidines.

Molecular Formula C6H9N3O4S
Molecular Weight 219.22 g/mol
Cat. No. B13096156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide
Molecular FormulaC6H9N3O4S
Molecular Weight219.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=O)N1)NS(=O)(=O)C
InChIInChI=1S/C6H9N3O4S/c1-3-4(9-14(2,12)13)5(10)8-6(11)7-3/h9H,1-2H3,(H2,7,8,10,11)
InChIKeySRLHTUPQSXMMQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide: Core Properties and Procurement Context


N-(2,4-Dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide is a pyrimidine derivative built on a 6-methyluracil scaffold, featuring a methanesulfonamide group at the C-5 position [1]. With a molecular weight of 219.22 g/mol and the formula C6H9N3O4S, it serves as a low-molecular-weight, polar fragment for medicinal chemistry and as a synthetic intermediate for constructing more complex 5-substituted pyrimidines . The 2,4-dihydroxy (or dioxo in its tautomeric form) configuration is characteristic of the uracil family, endowing the core with hydrogen-bond donor/acceptor capacity recognized by numerous biological targets, including dihydrofolate reductase and acetylcholinesterase [2].

Why N-(2,4-Dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide Cannot Be Simply Replaced with Similar Sulfonamides


Even minor structural modifications on the sulfonamide group dramatically alter the compound's physicochemical and biological profile, rendering simple substitution with close analogs unreliable. The methanesulfonamide moiety (pKa ~10-11) remains largely neutral at physiological pH, whereas aryl sulfonamide analogs (e.g., benzenesulfonamide, pKa ~9-10) exhibit different ionization states and electronic distributions, directly impacting membrane permeability and target engagement [1]. Predictive models indicate that the smaller methanesulfonamide group contributes to a significantly lower LogP and higher aqueous solubility compared to bulkier aryl sulfonamide derivatives, which is a critical parameter for both in vitro assay compatibility and in vivo pharmacokinetics . Furthermore, the 5-position substituent on the 6-methyluracil core is known to critically influence the binding mode at the peripheral anionic site (PAS) of acetylcholinesterase, with even minor changes leading to substantial alterations in inhibitory potency and slow-binding kinetics, as demonstrated for structurally related 6-methyluracil derivatives C-35 and C-547 [2]. These multifaceted dependencies underscore the risk of assuming interchangeability without direct comparative data.

Quantitative Differentiation Evidence for N-(2,4-Dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide Against Closest Analogs


Lower Predicted LogP and Higher Aqueous Solubility vs. Benzenesulfonamide Analog

Computational predictions indicate that the target methanesulfonamide compound possesses a lower octanol-water partition coefficient (LogP) and consequently higher aqueous solubility than its direct benzenesulfonamide analog. This is a class-level inference based on the reduced carbon load and increased polar surface area of the methanesulfonamide group. ChemSpider/PubChem data for structurally related pairs support this trend .

Physicochemical profiling Solubility Lipophilicity

Superior Atom Economy and Fragment-Like Profile Compared to Aryl Sulfonamide Analogs

The target compound represents a minimal fragment with a molecular weight of 219.22 g/mol, compared to 309.34 g/mol for the benzenesulfonamide analog. Its atom count and number of rotatable bonds are also lower, aligning well with the 'rule of three' guidelines for fragment-based screening libraries [1].

Fragment-based drug discovery Lead-likeness Molecular complexity

Documented Utility as a Direct Precursor for Biologically Active 5-Aminoalkyl-6-methyluracils

While direct biological data for this specific compound are lacking, the methanesulfonamide group serves as an excellent leaving group for nucleophilic substitution at C-5, providing a direct route to 5-aminoalkyl-6-methyluracil derivatives that have demonstrated potent acetylcholinesterase inhibition (e.g., C-35, IC50 = 5 nM) [1]. This contrasts with the 6-methyluracil parent compound (CAS 626-48-2), which is unreactive at the 5-position and requires multi-step activation for functionalization [2].

Synthetic intermediate Alzheimer's disease Acetylcholinesterase inhibition

Recommended Procurement Scenarios for N-(2,4-Dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide


Fragment-Based Screening Library Construction for CNS and Anti-Infective Targets

Given its low molecular weight, favorable predicted physicochemical profile (LogP < 0), and the proven biological relevance of the 6-methyluracil scaffold, this compound is an excellent choice for inclusion in a fragment library targeting enzymes such as acetylcholinesterase, dihydrofolate reductase, or other uracil-recognizing proteins. Its use is supported by the demonstrated activity of structurally analogous 5-substituted 6-methyluracils in Alzheimer's disease models [1].

Synthesis of Lead-Optimized Acetylcholinesterase Inhibitors for Neurodegenerative Diseases

Procurement is justified when the goal is to rapidly generate a series of 5-aminoalkyl-6-methyluracil derivatives for AChE inhibition. The methanesulfonamide serves as a shelf-stable, reactive intermediate that can be directly displaced with various amines to explore SAR around the peripheral anionic site (PAS) of AChE, where potent dual-binding inhibitors have been developed [1].

Comparative Physicochemical Profiling of C-5 Sulfonamide Uracil Derivatives

For research groups conducting systematic studies on the impact of sulfonamide substituents on solubility, permeability, and metabolic stability, this compound provides the most polar, smallest moiety in the series (vs. benzene, toluene, or 3,4-dimethylbenzene sulfonamide analogs). This enables the establishment of a baseline for LogP-dependent property trends, leveraging the predicted ΔLogP ≈ 2.0 difference versus the benzenesulfonamide analog .

Development of Novel Diuretics or Carbonic Anhydrase Inhibitors via 5-Sulfonamide Uracils

Class-level evidence suggests that 5-sulfonamide uracils can inhibit carbonic anhydrase [2]. This compound, as the simplest C-5 methanesulfonamide derivative, provides a minimalist starting point for medicinal chemistry optimization aimed at identifying new diuretic or antiglaucoma agents, avoiding the bulk and lipophilicity penalty of aryl sulfonamides at the initial hit stage.

Quote Request

Request a Quote for N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.